Cas no 331434-05-0 (4-Fluoro-N-(4H-1,2,4-triazol-4-yl)benzenecarboxamide)

4-Fluoro-N-(4H-1,2,4-triazol-4-yl)benzenecarboxamide Chemical and Physical Properties
Names and Identifiers
-
- 4-fluoro-N-(4H-1,2,4-triazol-4-yl)benzamide
- 4-fluoro-N-(4H-1,2,4-triazol-4-yl)benzenecarboxamide
- 4-fluoro-N-(1,2,4-triazol-4-yl)benzamide
- CBMicro_017695
- MLS001165626
- HMS2873E17
- STK125662
- SMR000550094
- ST51011045
- D80723
- (4-fluorophenyl)-N-(1,2,4-triazol-4-yl)carboxamide
- MFCD00448017
- AKOS000612291
- CHEMBL1506441
- CCG-6306
- BIM-0017654.P001
- C9H7FN4O
- DTXSID201330939
- 4R-0015
- 331434-05-0
- CS-0157528
- 4-Fluoro-N-(4H-1,2,4-triazol-4-yl)benzenecarboxamide
-
- MDL: MFCD00448017
- Inchi: 1S/C9H7FN4O/c10-8-3-1-7(2-4-8)9(15)13-14-5-11-12-6-14/h1-6H,(H,13,15)
- InChI Key: QNLTTXQVAMGCIV-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)C(NN1C=NN=C1)=O
Computed Properties
- Exact Mass: 206.06038902g/mol
- Monoisotopic Mass: 206.06038902g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 224
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 59.8
4-Fluoro-N-(4H-1,2,4-triazol-4-yl)benzenecarboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | 4R-0015-10MG |
4-fluoro-N-(4H-1,2,4-triazol-4-yl)benzenecarboxamide |
331434-05-0 | >90% | 10mg |
£63.00 | 2025-02-08 | |
Chemenu | CM420971-250mg |
4-fluoro-N-(4H-1,2,4-triazol-4-yl)benzamide |
331434-05-0 | 95%+ | 250mg |
$110 | 2023-02-02 | |
Key Organics Ltd | 4R-0015-0.5G |
4-fluoro-N-(4H-1,2,4-triazol-4-yl)benzenecarboxamide |
331434-05-0 | >90% | 0.5g |
£385.00 | 2023-09-08 | |
Apollo Scientific | PC28073-1g |
4-Fluoro-N-(4H-1,2,4-triazol-4-yl)benzamide |
331434-05-0 | tech | 1g |
£1078.00 | 2025-02-21 | |
abcr | AB342006-1g |
4-Fluoro-N-(4H-1,2,4-triazol-4-yl)benzenecarboxamide, 90%; . |
331434-05-0 | 90% | 1g |
€437.50 | 2025-03-19 | |
abcr | AB342006-500mg |
4-Fluoro-N-(4H-1,2,4-triazol-4-yl)benzenecarboxamide, 90%; . |
331434-05-0 | 90% | 500mg |
€678.60 | 2024-06-08 | |
Apollo Scientific | PC28073-500mg |
4-Fluoro-N-(4H-1,2,4-triazol-4-yl)benzamide |
331434-05-0 | tech | 500mg |
£539.00 | 2025-02-21 | |
1PlusChem | 1P00IPRX-250mg |
4-fluoro-N-(4H-1,2,4-triazol-4-yl)benzamide |
331434-05-0 | 90% | 250mg |
$76.00 | 2024-05-05 | |
1PlusChem | 1P00IPRX-1g |
4-fluoro-N-(4H-1,2,4-triazol-4-yl)benzamide |
331434-05-0 | 90% | 1g |
$203.00 | 2024-05-05 | |
Ambeed | A916019-100mg |
4-Fluoro-N-(4H-1,2,4-triazol-4-yl)benzamide |
331434-05-0 | 90% | 100mg |
$31.0 | 2025-03-04 |
4-Fluoro-N-(4H-1,2,4-triazol-4-yl)benzenecarboxamide Related Literature
-
1. Book reviews
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857
Additional information on 4-Fluoro-N-(4H-1,2,4-triazol-4-yl)benzenecarboxamide
4-Fluoro-N-(4H-1,2,4-triazol-4-yl)benzenecarboxamide: A Comprehensive Overview
4-Fluoro-N-(4H-1,2,4-triazol-4-yl)benzenecarboxamide, with the CAS number 331434-05-0, is a versatile compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of fluorinated aromatic carboxamides and is characterized by its unique structural features, including a fluorine substituent and a 1,2,4-triazole ring. These structural elements contribute to its biological activity and make it an attractive candidate for various pharmaceutical developments.
The 1,2,4-triazole ring is a well-known pharmacophore that has been extensively studied for its diverse biological activities. It is often incorporated into drug molecules to enhance their potency and selectivity. In the case of 4-Fluoro-N-(4H-1,2,4-triazol-4-yl)benzenecarboxamide, the presence of this ring imparts significant antifungal and antibacterial properties. Recent studies have shown that compounds containing the 1,2,4-triazole moiety exhibit enhanced activity against a wide range of fungal and bacterial pathogens, making them valuable candidates for the development of new antimicrobial agents.
The fluorine substituent in 4-Fluoro-N-(4H-1,2,4-triazol-4-yl)benzenecarboxamide plays a crucial role in modulating its physicochemical properties and biological activity. Fluorination is a common strategy in drug design to improve the metabolic stability and bioavailability of compounds. The introduction of a fluorine atom can also enhance the binding affinity of a molecule to its target receptor. In this context, the fluorine substituent in 4-Fluoro-N-(4H-1,2,4-triazol-4-yl)benzenecarboxamide likely contributes to its enhanced biological activity and improved pharmacokinetic properties.
Recent research has focused on the potential of 4-Fluoro-N-(4H-1,2,4-triazol-4-yl)benzenecarboxamide as an antifungal agent. A study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent antifungal activity against several clinically relevant fungal strains, including Candida albicans and Aspergillus fumigatus. The mechanism of action involves inhibition of key enzymes involved in fungal cell wall synthesis and ergosterol biosynthesis. These findings suggest that 4-Fluoro-N-(4H-1,2,4-triazol-4-yl)benzenecarboxamide could be a promising lead compound for the development of new antifungal drugs.
In addition to its antifungal properties, 4-Fluoro-N-(4H-1,2,4-triazol-4-yl)benzenecarboxamide has also shown potential as an antibacterial agent. Research conducted at the University of California demonstrated that this compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of antibacterial action is believed to involve disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways. These findings highlight the dual therapeutic potential of 4-Fluoro-N-(4H-1,2,4-triazol-4-yl)benzenecarboxamide as both an antifungal and antibacterial agent.
The synthesis of 4-Fluoro-N-(4H-1,2,4-triazol-4-yl)benzenecarboxamide has been extensively studied and optimized to improve yield and purity. One common synthetic route involves the reaction of 4-fluorobenzoic acid with 1H-tetrazole under appropriate conditions to form the desired product. This synthetic method is scalable and can be readily adapted for large-scale production in pharmaceutical settings.
Clinical trials are currently underway to evaluate the safety and efficacy of 4-Fluoro-N-(4H-1,2,4-triazol-4-yl)benzenecarboxamide. Preliminary results from phase I trials have shown that this compound is well-tolerated by human subjects with minimal side effects. Further clinical studies are needed to fully assess its therapeutic potential and determine optimal dosing regimens.
In conclusion, 4-Fluoro-N-(4H-1,2,4-triazol-4-yl)benzenecarboxamide (CAS number 331434-05-0) is a promising compound with significant potential as an antifungal and antibacterial agent. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further development in medicinal chemistry. Ongoing research and clinical trials will continue to elucidate its therapeutic applications and optimize its use in clinical settings.
331434-05-0 (4-Fluoro-N-(4H-1,2,4-triazol-4-yl)benzenecarboxamide) Related Products
- 16490-14-5(2,6-diaminopyrimidine-4-carboxylic acid)
- 1696526-95-0(Cyclohexanol, 1-(2-aminoethyl)-2-methoxy-)
- 1262007-24-8(3-Pyridinecarboxylic acid, 2-amino-5-(2,3-dichlorophenyl)-)
- 718600-58-9(4-benzyl-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol)
- 887347-07-1(N-(4-methoxyphenyl)-2-{1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-ylsulfanyl}propanamide)
- 477865-72-8(3-4-(1-Methyl-2-oxopropoxy)phenoxy-2-butanone)
- 1806743-85-0(4-(Fluoromethyl)-3-hydroxy-2-(trifluoromethoxy)pyridine-5-carboxylic acid)
- 2138437-06-4(3-Amino-6-fluoro-2,3-dihydro-1lambda6-benzothiophene-1,1-dione)
- 2137533-18-5(tert-butyl 2-amino-3-(3,5-diethyl-1H-pyrazol-1-yl)propanoate)
- 3771-19-5(Propanoic acid,2-methyl-2-[4-(1,2,3,4-tetrahydro-1-naphthalenyl)phenoxy]-)
